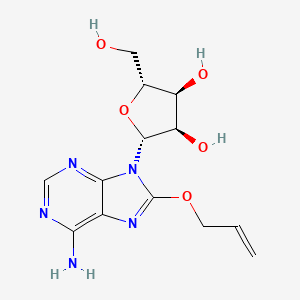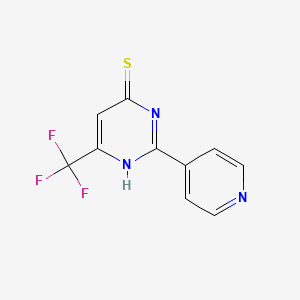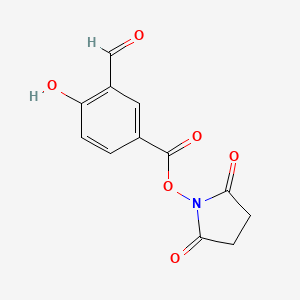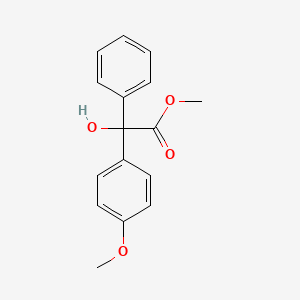
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is a compound with the molecular formula C4H8N3O3P and a molecular weight of 177.098 g/mol This compound features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Amino(1H-imidazol-4-yl)methyl)phosphonic acid typically involves the condensation of imidazole derivatives with phosphonic acid precursors. One common method involves the reaction of 1H-imidazole with chloromethylphosphonic acid under controlled conditions to yield the desired product . The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like chloromethylphosphonic acid in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.
Scientific Research Applications
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Amino(1H-imidazol-4-yl)methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and biochemical pathways . The phosphonic acid group can mimic phosphate groups, allowing the compound to act as an inhibitor or activator of various enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: A similar compound with a propionic acid group instead of a phosphonic acid group.
1H-Imidazole-4-propanoic acid: Another derivative with a propanoic acid group.
Uniqueness
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in catalysis, enzyme inhibition, and material science .
Properties
Molecular Formula |
C4H8N3O3P |
|---|---|
Molecular Weight |
177.10 g/mol |
IUPAC Name |
[amino(1H-imidazol-5-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C4H8N3O3P/c5-4(11(8,9)10)3-1-6-2-7-3/h1-2,4H,5H2,(H,6,7)(H2,8,9,10) |
InChI Key |
FOZQEBYZCJSFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


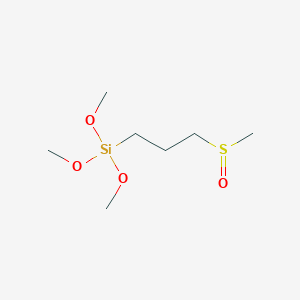
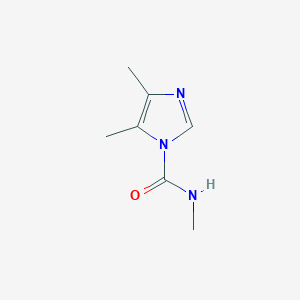

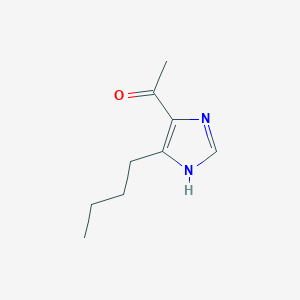

![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

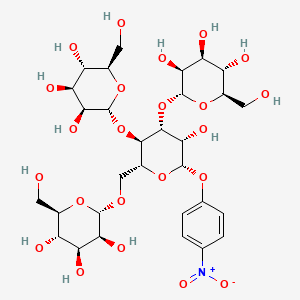
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)
